Entacapone 4-β-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

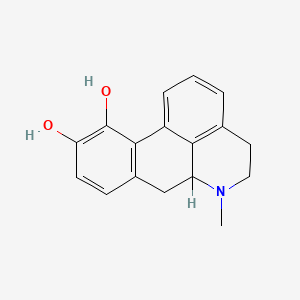

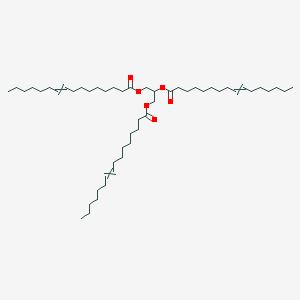

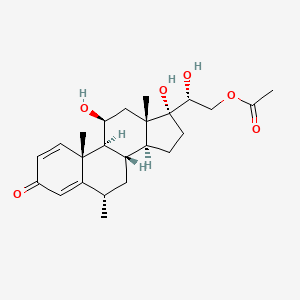

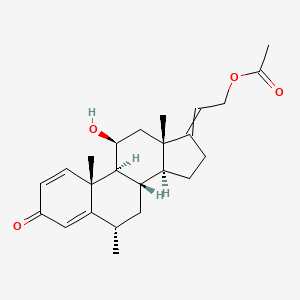

Entacapone 4-β-D-Glucuronide is a metabolite of entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). Entacapone is primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa by inhibiting its peripheral metabolism. The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which is a common pathway for drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Entacapone 4-β-D-Glucuronide involves the glucuronidation of entacapone. This process typically uses glucuronosyltransferase enzymes to transfer glucuronic acid to entacapone. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using techniques such as chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Entacapone 4-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or enzymatic conditions to release the parent compound, entacapone.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products Formed:

Hydrolysis: Entacapone and glucuronic acid.

Conjugation: this compound.

Scientific Research Applications

Entacapone 4-β-D-Glucuronide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of entacapone.

Biology: Investigated for its role in the metabolic pathways of entacapone and its impact on drug efficacy and safety.

Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of Parkinson’s disease treatment.

Industry: Utilized in the development of new formulations and drug delivery systems to improve the therapeutic outcomes of entacapone.

Mechanism of Action

The mechanism of action of Entacapone 4-β-D-Glucuronide is primarily related to its role as a metabolite of entacapone. Entacapone inhibits COMT, thereby increasing the bioavailability of levodopa. The glucuronide conjugate is a result of the body’s attempt to enhance the solubility and excretion of entacapone. The molecular targets include COMT and the pathways involved in levodopa metabolism.

Comparison with Similar Compounds

Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit central COMT.

Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone and tolcapone.

Comparison:

Tolcapone vs. Entacapone 4-β-D-Glucuronide: Tolcapone has a central action, whereas this compound is primarily involved in peripheral metabolism.

Opicapone vs. This compound: Opicapone provides a more sustained inhibition of COMT, leading to less frequent dosing requirements.

This compound is unique in its role as a metabolite, contributing to the overall pharmacokinetic profile of entacapone and its therapeutic effects in Parkinson’s disease management.

Properties

CAS No. |

314058-42-9 |

|---|---|

Molecular Formula |

C₂₀H₂₃N₃O₁₁ |

Molecular Weight |

481.41 |

Synonyms |

4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)

![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)